3,4-Diamino-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-5-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 3rd and 4th positions and a fluorine atom at the 5th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-fluorobenzoic acid typically involves the nitration of 5-fluoro-1,3-dinitrobenzene, followed by reduction to yield the desired diamino compound. The reaction conditions for the nitration step include the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by employing other reducing agents such as iron powder or hydrazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-5-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or reducing agents like iron powder and hydrazine are used.
Substitution: Nucleophiles such as hydroxide ions or amines can replace the fluorine atom.
Major Products
Oxidation: Formation of 3,4-dinitro-5-fluorobenzoic acid.
Reduction: Formation of 3,4-diaminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Diamino-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diamino-5-fluorobenzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminobenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Amino-3-fluorobenzoic acid: Contains only one amino group, leading to distinct biological activities.
5-Fluorobenzoic acid: Lacks amino groups, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Diamino-5-fluorobenzoic acid is unique due to the presence of both amino groups and a fluorine atom on the benzene ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
3,4-diamino-5-fluorobenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |
InChI Key |
WVZUFFYGECBQTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.